molecular formula C39H68O3Si2 B10800407 Impurity of Calcipotriol

Impurity of Calcipotriol

Cat. No.: B10800407
M. Wt: 641.1 g/mol
InChI Key: DIMYHZDULFSWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Impurity of Calcipotriol refers to the various by-products and degradation products that can be found in Calcipotriol, a synthetic derivative of calcitriol (a form of vitamin D). Calcipotriol is primarily used in the treatment of psoriasis, a chronic skin condition. The impurities can arise during the synthesis, storage, or handling of Calcipotriol and can affect the efficacy and safety of the final pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcipotriol involves multiple steps, starting from the precursor calcitriol. The process includes selective protection and deprotection of hydroxyl groups, introduction of a cyclopropyl group, and formation of the seco-steroid structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity .

Industrial Production Methods

In industrial settings, the production of Calcipotriol is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to minimize impurities. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and compliance with pharmacopeial standards .

Chemical Reactions Analysis

Types of Reactions

Impurity of Calcipotriol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxy or keto derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Impurity of Calcipotriol has several scientific research applications:

Mechanism of Action

The mechanism of action of Calcipotriol involves binding to the vitamin D receptor (VDR) in keratinocytes, the predominant cell type in the skin. This binding modulates gene expression, leading to reduced proliferation and increased differentiation of keratinocytes. The impurities of Calcipotriol may interact differently with the VDR, potentially altering the therapeutic effects and safety profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Impurity of Calcipotriol is unique in its specific degradation products and by-products, which can differ significantly from those of other vitamin D analogs. These impurities can influence the stability, efficacy, and safety of the final pharmaceutical product, making it essential to thoroughly study and control them .

Properties

IUPAC Name

4-[4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMYHZDULFSWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68O3Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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